6-Methyl-8-nitroquinoline

描述

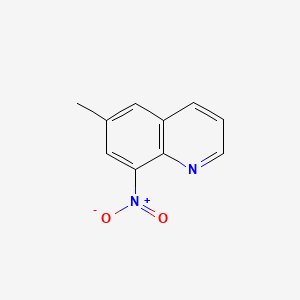

6-Methyl-8-nitroquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, characterized by the presence of a methyl group at the 6th position and a nitro group at the 8th position on the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitroquinoline typically involves nitration of 6-methylquinoline. One common method includes the nitration of 6-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 6-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products:

Reduction: 6-Methyl-8-aminoquinoline.

Substitution: 6-Methyl-8-cyanoquinoline.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

6-Methyl-8-nitroquinoline serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound's unique structure allows it to interact with biological macromolecules, leading to diverse therapeutic effects. For instance, studies have shown that nitroquinolone derivatives exhibit strong binding to apoptotic proteins, making them suitable candidates for anti-cancer drug design strategies .

Mechanism of Action

The mechanism of action often involves the bioreduction of the nitro group, forming reactive intermediates that interact with cellular components. This interaction can lead to enzyme inhibition and DNA intercalation, contributing to its anticancer activity. The compound has been tested against various cancer cell lines, including MCF-7 and HeLa cells, showing promising results in inhibiting cell proliferation .

Material Science

Organic Semiconductors and LEDs

In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a valuable component in creating advanced materials that exhibit efficient light emission and conductivity.

Biological Studies

Fluorescent Probes

The compound is also employed as a fluorescent probe in biochemical assays. This application allows researchers to visualize cellular processes in real-time, enhancing the understanding of various biological pathways . Its ability to act as a probe for enzyme inhibition further supports its role in biological research.

Analytical Chemistry

Detection of Metal Ions

In analytical chemistry, this compound functions as a reagent for detecting and quantifying metal ions. This capability enhances environmental monitoring accuracy by providing reliable measurements of metal contamination in samples .

Data Table: Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Synthesis of derivatives showing activity against various cancer cell lines |

| Material Science | Organic semiconductors and LEDs | Utilized for efficient light emission and conductivity |

| Biological Studies | Fluorescent probes for cellular imaging | Enables real-time tracking of cellular processes |

| Analytical Chemistry | Detection and quantification of metal ions | Enhances accuracy in environmental monitoring |

Case Studies

-

Anticancer Activity Study

A study investigated the anticancer properties of nitroquinolone derivatives synthesized from this compound. The results indicated significant cytotoxicity against MCF-7 and A549 cell lines, highlighting the compound's potential as a lead structure for future drug development . -

Fluorescent Probes Development

Researchers developed a series of fluorescent probes based on this compound derivatives. These probes were used to study enzyme activity in live cells, demonstrating the compound's utility in biological imaging applications . -

Material Science Application

The integration of this compound into organic semiconductor materials was explored in a recent publication. The findings showed improved performance characteristics for LED devices fabricated with this compound, indicating its relevance in next-generation electronic applications.

作用机制

The mechanism of action of 6-Methyl-8-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the mechanisms underlying its anticancer activity.

相似化合物的比较

8-Nitroquinoline: Similar structure but lacks the methyl group at the 6th position.

6-Methylquinoline: Lacks the nitro group at the 8th position.

6-Methoxy-8-nitroquinoline: Contains a methoxy group instead of a methyl group at the 6th position.

Uniqueness: 6-Methyl-8-nitroquinoline is unique due to the combined presence of both the methyl and nitro groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in medicinal and material sciences.

生物活性

6-Methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Molecular Formula: C_10H_8N_2O_2

Molecular Weight: 188.18 g/mol

Structure: The compound features a quinoline ring with a methyl group at the 6-position and a nitro group at the 8-position, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the formation of reactive intermediates that interact with bacterial DNA and proteins, leading to cellular damage.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound induces apoptosis through the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study:

In a recent study, this compound was tested on MCF-7 cells, revealing an IC50 value of 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound in anticancer drug development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis via caspase activation |

| HeLa | 20 | Inhibits cell cycle progression |

| A549 | 18 | Modulates oxidative stress pathways |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, showing significant reduction in TNF-α and IL-6 levels at concentrations above 10 µM.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with biological macromolecules such as DNA and proteins, leading to various cellular responses.

- Antimicrobial Action: Formation of reactive oxygen species (ROS) leading to oxidative stress in pathogens.

- Anticancer Mechanism: Induction of apoptosis through mitochondrial dysfunction and activation of caspases.

- Anti-inflammatory Effects: Inhibition of NF-kB signaling pathway, reducing cytokine release.

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 6-methyl-8-nitroquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitration of 6-methylquinoline under controlled conditions. Key steps include:

- Substrate preparation : Start with 6-methylquinoline and ensure purity via recrystallization or chromatography .

- Nitration : Use mixed nitric-sulfuric acid at 0–5°C to minimize side reactions (e.g., oxidation). Monitor temperature to prevent over-nitration .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of HNO₃) and reaction time (2–4 hours). Post-reaction neutralization with NaHCO₃ improves isolation .

- Data : Yields range from 45–65% under optimized conditions. Impurities often include 6-methyl-5-nitroquinoline due to regioselectivity challenges .

Q. How should researchers handle safety protocols for this compound given its potential hazards?

- Safety measures :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Waste disposal : Segregate nitro-containing waste and treat with reducing agents (e.g., Fe/HCl) before disposal to neutralize reactivity .

- Emergency protocols : Immediate decontamination with 5% sodium thiosulfate for skin contact and ventilation in case of inhalation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical workflow :

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and nitro group electronic effects on aromatic protons (δ 8.5–9.0 ppm) .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and methyl (2850–2960 cm⁻¹) groups .

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 188 and fragmentation patterns (e.g., loss of NO₂ at m/z 142) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration reactions of methyl-substituted quinolines?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on electrophilic aromatic substitution (EAS) activation energies at C-8 vs. C-5 positions .

- Solvent effects : Simulate polar protic solvents (e.g., H₂SO₄) to assess their role in stabilizing nitronium ion intermediates .

- Validation : Compare computational predictions with experimental HPLC data on isomer ratios .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Approach :

- Multi-solvent testing : Use USP methods to measure solubility in DMSO, ethanol, and water (pH 1–14) under controlled temperatures (25°C vs. 37°C) .

- Cross-validation : Compare UV-Vis spectrophotometry (λ_max ~320 nm) with gravimetric analysis for consistency .

- Case study : Discrepancies in aqueous solubility (0.1–0.5 mg/mL) may arise from polymorphic forms; use XRD to confirm crystalline vs. amorphous states .

Q. How do steric and electronic effects of the methyl and nitro groups influence biological activity in quinoline derivatives?

- Experimental design :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-ethyl-8-nitroquinoline) and test against target enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase for antimalarial studies) .

- Electron-withdrawing effects : Use cyclic voltammetry to quantify nitro group redox potentials and correlate with bioactivity .

- Data interpretation : Methyl groups enhance lipophilicity (logP +0.5), while nitro groups increase electrophilicity, impacting target binding .

属性

IUPAC Name |

6-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXIIWAJZKHFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071531 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68420-92-8 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。